3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNSRCOEGRXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239333 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-71-3 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic addition of the nitrile group to the aldehyde. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups such as amines or thiols.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
Chemical Synthesis Applications
1. Building Block for CF3O-Containing Compounds
- Application : This compound serves as a precursor in the synthesis of compounds containing the trifluoromethoxy group.
- Method : Utilizing innovative synthetic strategies, researchers can create CF3O-containing compounds that are otherwise challenging to synthesize due to the volatility and reactivity of traditional reagents.
- Results : The development of these reagents facilitates access to a range of CF3O-containing compounds, expanding the toolkit for chemists in various applications.
2. Synthesis of Resveratrol Derivatives
- Application : 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile can be employed in synthesizing derivatives of resveratrol, a compound known for its potential health benefits.
- Method : The synthesis involves the use of this compound as a key intermediate in reactions aimed at modifying resveratrol’s structure.
- Results : This approach may lead to new derivatives with enhanced biological activity or stability.
Biochemical Applications
1. Photoredox Catalysis
- Application : The compound has been explored for its role as a photoredox catalyst in organic reactions.
- Method : Under visible light irradiation, it facilitates reactions involving styrenes with various functional groups, such as ethers and esters.
- Results : The reactions demonstrate high efficiency and selectivity, showcasing the compound's utility in catalyzing complex transformations.
2. Ligand in Biological Assays
- Application : Research indicates that this compound may act as a ligand in biochemical assays.
- Method : Interaction studies focus on its binding affinity to specific biological targets, including proteins and enzymes.
- Results : The unique electronic properties imparted by the fluorine atoms enhance its potential binding interactions, suggesting possible therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites in biological systems .
Comparison with Similar Compounds
Chemical Identity :
- CAS RN : 1020718-23-3
- Molecular Formula: C₉H₅F₄NO
- Molecular Weight : 219.14 g/mol
- Boiling Point : 91°C at 1 mm Hg
- Structure : Features a phenylacetonitrile backbone with a fluorine substituent at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position.
Key Characteristics :
The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the nitrile group. This compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals but is currently listed as discontinued by some suppliers .
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below summarizes critical differences between 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and related compounds:
Reactivity and Electronic Effects
Electron-Withdrawing Groups (EWGs) :
- The trifluoromethoxy (-OCF₃) group in the target compound induces significant electron withdrawal, activating the nitrile for nucleophilic additions (e.g., in heterocycle synthesis) . Comparatively, 4-(trifluoromethoxy)phenylacetonitrile (without 3-F) shows reduced electronic effects due to the absence of the fluorine substituent .
- Trifluoromethyl (-CF₃) in 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile provides even stronger electron withdrawal than -OCF₃, enhancing nitrile reactivity .
Substituent Position :
- 3-Fluoro-4-methylphenylacetonitrile (3-F, 4-CH₃) demonstrates how alkyl groups (electron-donating) balance electronic effects, improving solubility in organic phases .
Biological Activity
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (CAS No. 886761-71-3) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure can enhance binding affinity, potentially leading to inhibitory effects on various biological pathways.
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit increased potency against cancer cell lines. For instance, studies have shown that similar fluorinated compounds can significantly inhibit the growth of various cancer cells, including breast and lung cancer lines.
- Case Study : A study on related compounds demonstrated that the introduction of trifluoromethyl groups resulted in enhanced cytotoxicity against human cancer cell lines. The IC50 values ranged from 0.034 µM to 32.85 µM for different analogs, indicating promising anticancer potential .
Antimicrobial Activity
Fluorinated compounds are also known for their antimicrobial properties. The unique electronic characteristics imparted by the trifluoromethoxy group can enhance the efficacy of these compounds against bacterial strains.
- Research Findings : A study highlighted that related fluorinated derivatives showed significant activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the positioning and type of substituents on the phenyl ring critically influence the biological activity of this compound.
| Substituent Position | Activity Type | Observed Effect |
|---|---|---|
| Para-Trifluoromethoxy | Anticancer | Increased potency against cancer cells |
| Meta-Fluoro | Antimicrobial | Enhanced activity against bacteria |
Safety Profile
While exploring its biological activities, safety considerations are paramount. The compound is classified as harmful if inhaled or in contact with skin, and it may cause serious eye irritation . Proper handling and safety measures are essential when working with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with fluorinated aromatic precursors (e.g., 4-fluoro-3-nitrophenol derivatives, as seen in ) to introduce trifluoromethoxy groups via nucleophilic substitution under anhydrous conditions .
- Step 2 : Use acetonitrile functionalization via cyanoethylation with KCN or NaCN in polar aprotic solvents (DMF/DMSO) at 60–80°C .
- Step 3 : Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for fluorinated intermediates) impact regioselectivity and yield .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile in : δ 3.8 ppm for OCH₃, δ 4.1 ppm for CH₂CN) .
- FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected MW: ~245 g/mol, based on and ) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential cyanide release during decomposition (analogous to 3-Methoxyphenylacetonitrile in ) .
- First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested (follow OSHA guidelines in ) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Theoretical Framework : Use DFT calculations (e.g., Gaussian 09) to model electron density distribution. Compare with 4-(Difluoromethoxy)phenylacetonitrile (), where fluorinated groups reduce aromatic ring electron density, enhancing electrophilic substitution .
- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Optimize Pd catalyst (e.g., Pd(OAc)₂) and base (K₂CO₃) in THF/H₂O . Monitor regioselectivity via HPLC-MS .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenylacetonitriles?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, Thermo Scientific’s 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile () showed conflicting cytotoxicity in MTT vs. ATP assays due to nitrile hydrolysis .
- Control Experiments : Test stability in assay buffers (pH 7.4, 37°C) and use deuterated solvents in NMR to track decomposition .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
